tert-butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate hydrochloride
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Overview
Description
tert-Butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate hydrochloride: is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its tert-butyl group, which provides steric hindrance, and its carbamate moiety, which is often used in the protection of amines during synthetic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, (2R,4R)-4-aminopentan-2-ol, is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate.
Formation of the Hydrochloride Salt: The protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Oxidation and Reduction: While the compound itself is relatively stable, the amino group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Produces the free amine and tert-butanol.
Substitution: Depending on the substituent, various alkylated or acylated derivatives can be formed.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate hydrochloride is used as a protecting group for amines. This allows chemists to perform reactions on other parts of the molecule without affecting the amino group.
Biology and Medicine
The compound is used in the synthesis of pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors. Its stability and reactivity make it a valuable intermediate in the production of active pharmaceutical ingredients (APIs).
Industry
In the chemical industry, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate hydrochloride exerts its effects depends on its application. In medicinal chemistry, it often acts as a prodrug, where the carbamate group is cleaved in vivo to release the active amine. This process involves enzymatic hydrolysis, typically by esterases, which target the carbamate linkage.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate
- tert-Butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate acetate
- tert-Butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate sulfate
Uniqueness
The hydrochloride salt form of tert-butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate offers enhanced solubility in aqueous solutions, making it more suitable for biological applications compared to its non-salt counterparts. Additionally, the specific stereochemistry (2R,4R) provides a unique spatial arrangement that can influence its reactivity and interaction with biological targets.
This detailed overview should provide a comprehensive understanding of tert-butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2728725-18-4 |
---|---|
Molecular Formula |
C10H23ClN2O2 |
Molecular Weight |
238.8 |
Purity |
95 |
Origin of Product |
United States |
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